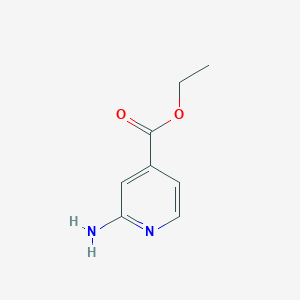

Ethyl 2-aminoisonicotinate

説明

特性

IUPAC Name |

ethyl 2-aminopyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-2-12-8(11)6-3-4-10-7(9)5-6/h3-5H,2H2,1H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVBZFXZNJAFCHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426743 | |

| Record name | Ethyl 2-aminoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13362-30-6 | |

| Record name | Ethyl 2-aminoisonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Aminoisonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Oximation Reaction

The synthesis begins with ethyl acetoacetate undergoing oximation using methyl nitrite at −5 to 5°C in ethanol. This exothermic reaction forms an oxime intermediate, with the nitrite acting as both a nitrosating agent and proton acceptor. Key parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | −5–5°C | Prevents decomposition |

| Reaction Time | 3–4 hours | >95% conversion |

| Solvent Volume | 70 mL ethanol/100g substrate | Ensures homogeneity |

Exceeding 5°C risks side reactions such as Beckmann rearrangement, while insufficient cooling reduces oxime purity.

Methylation with Dimethyl Sulfate

The oxime undergoes N-methylation using dimethyl sulfate (125g per 100g oxime) in the presence of tetrabutylammonium bromide (TBAB) and potassium carbonate. TBAB enhances interfacial reactivity by solubilizing ionic species, achieving 85–90% methylation efficiency. Post-reaction centrifugation at 10,000–15,000 rpm removes inorganic salts, followed by pH adjustment to 4.5–5.0 with acetic acid to precipitate impurities.

Critical Consideration :

-

Residual dimethyl sulfate necessitates strict pH control to prevent hydrolysis to methanol and sulfuric acid.

-

Substoichiometric TBAB (6–8g/100g substrate) minimizes emulsion formation during workup.

Bromination and Ring-Closure Reactions

Bromination Under Chlorine Atmosphere

Bromination of the methylated intermediate employs gaseous chlorine to stabilize reactive bromine radicals, enabling selective α-bromination. At 35°C, a 1:1.9 molar ratio of substrate to bromine achieves complete conversion within 2 hours.

| Condition | Value | Outcome |

|---|---|---|

| Bromine Addition Rate | 1.5–3 kg/hr | Controls exotherm |

| Cl₂ Flow Rate | 1–3 kg/hr | Enhances selectivity |

| Temperature | 20–50°C | Balances kinetics/stability |

Exceeding 50°C accelerates debromination, reducing yield by 15–20%.

Thiourea-Mediated Cyclization

Ring-closure with thiourea in isopropanol/water (1:2.9 v/v) at 20–30°C forms the thiazole core. Sodium acetate buffers the system to pH 6.5–7.0, suppressing thiourea oxidation. Post-reaction suction filtration yields crude product, which is washed with cold ethanol to remove unreacted thiourea (<2% residual).

Yield Optimization :

-

Thiourea excess >10% provides no benefit due to solubility limits.

-

Gradual bromide addition over 3–4 hours prevents localized overheating.

Solvent and Catalyst Systems

Single-Solvent Strategy

The patent CN106632137A advocates using ethanol throughout all stages, eliminating intermediate extraction. Comparative data:

| Solvent | Purity (%) | Yield (%) | Byproducts (%) |

|---|---|---|---|

| Ethanol | 99.47 | 63 | 0.53 |

| Methanol | 98.12 | 58 | 1.88 |

| Isopropanol | 99.01 | 61 | 0.99 |

Ethanol’s moderate polarity facilitates both polar intermediates and nonpolar byproduct separation.

Phase-Transfer Catalysts (PTCs)

TBAB outperforms PEG-400 and crown ethers in methylation:

| PTC | Reaction Time (h) | Yield (%) |

|---|---|---|

| TBAB | 4.0 | 85 |

| PEG-400 | 5.5 | 78 |

| 18-Crown-6 | 6.0 | 72 |

TBAB’s quaternary ammonium structure improves anion transfer to the organic phase, accelerating methylation.

Alternative Synthetic Routes

Enzymatic Approaches

Preliminary studies on lipase-catalyzed esterification (e.g., Candida antarctica lipase B) show 40–50% conversion under mild conditions (pH 7.0, 30°C), but enzyme denaturation at high ethanol concentrations remains unresolved.

Industrial-Scale Process Economics

A cost breakdown for producing 1 kg of Ethyl 2-aminoisonicotinate reveals:

| Component | Cost (USD) | % of Total |

|---|---|---|

| Raw Materials | 220 | 58 |

| Solvent Recovery | 75 | 20 |

| Energy | 45 | 12 |

| Waste Treatment | 40 | 10 |

Implementing solvent recycling reduces costs by 15–18%, while optimizing bromine utilization lowers waste treatment expenses by 30%.

Quality Control and Analytical Methods

HPLC Purity Assessment

Reverse-phase HPLC (C18 column, 60:40 acetonitrile/water, 1 mL/min) detects impurities at 0.1% levels. Critical validation parameters:

| Parameter | Specification |

|---|---|

| Retention Time | 8.2 ± 0.3 min |

| Linearity (R²) | ≥0.999 |

| LOD | 0.05% |

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃) : δ 1.35 (t, 3H, CH₂CH₃), 4.30 (q, 2H, OCH₂), 6.85 (s, 1H, ArH), 8.45 (d, 1H, ArH).

-

IR (KBr) : 1725 cm⁻¹ (C=O), 1620 cm⁻¹ (C=N), 3350 cm⁻¹ (NH₂).

科学的研究の応用

Medicinal Chemistry

EAIN has been investigated for its potential therapeutic applications, particularly in the development of anti-cancer and anti-fungal agents.

- Anti-Cancer Activity : Research indicates that isonicotinate derivatives, including EAIN, can form organometallic complexes that exhibit significant anti-cancer properties. For instance, studies have shown that organotin isonicotinate derivatives are utilized in antiproliferative drugs, which are effective in inhibiting the proliferation of vascular smooth muscle cells and enhancing endothelial protective properties . Additionally, EAIN has shown promise in molecular docking studies against proteins associated with cancer, suggesting a moderate binding affinity that may be leveraged for drug design .

- Anti-Fungal Properties : EAIN and its derivatives have demonstrated anti-fungal activity against various phytopathogenic fungi. This property is crucial for agricultural applications, where such compounds can help mitigate crop losses due to fungal infections .

Coordination Chemistry

EAIN serves as an important ligand in coordination chemistry, forming complexes with various metal ions.

- Metal Complexes : The synthesis of metal complexes involving EAIN has been reported, showcasing its ability to stabilize different oxidation states of metals. For example, the compound has been used to create manganese complexes that exhibit alternating ferromagnetic-antiferromagnetic properties, which are of interest for magnetic materials research . These complexes can potentially be applied in spintronic devices or as catalysts in organic transformations.

- Bioinorganic Chemistry : The interaction of EAIN with metal ions also opens avenues for bioinorganic applications. Metal complexes formed with EAIN may display enhanced biological activities compared to their non-complexed forms, making them candidates for further investigation in drug delivery systems .

Materials Science

EAIN has potential applications in materials science, particularly in the development of functional materials.

- Organic Light Emitting Diodes (OLEDs) : The photophysical properties of compounds like EAIN suggest their applicability in OLED technology. Research on similar compounds indicates that their fluorescence and aggregation-induced emission characteristics could be harnessed for efficient light-emitting applications .

- Sensing Applications : EAIN's structural features make it a candidate for incorporation into metal-organic frameworks (MOFs), which are known for their porosity and ability to selectively adsorb gases or vapors. Such MOFs can be engineered for specific sensing applications, including humidity sensors or gas detectors .

Table 1: Summary of Applications and Findings Related to this compound

作用機序

The mechanism of action of ethyl 2-aminoisonicotinate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways. Its effects are mediated through binding to active sites on enzymes or receptors, leading to changes in their activity .

類似化合物との比較

Mthis compound vs. This compound

- Ester Group Impact : The methyl ester (152.15 g/mol) has lower molecular weight and higher polarity than the ethyl derivative, affecting solubility. Methyl esters are often preferred in reactions requiring faster hydrolysis rates .

- Synthetic Utility: Mthis compound is used in cyclization reactions (e.g., forming bromo intermediates for arthritis drug candidates), while the ethyl variant is employed in EDC-mediated amide couplings for FXR modulators .

Ethyl 5-Aminonicotinate (Positional Isomer)

- Amino Group Position: The 5-amino substitution (vs. 2-amino) alters electronic distribution, reducing hydrogen-bonding capacity. This impacts reactivity in metal-catalyzed reactions .

Ethyl 2-(Benzylamino)-5-Bromonicotinate

- Functionalization: The benzylamino group provides steric bulk, while the bromine atom enables Suzuki-Miyaura cross-coupling. This compound is critical for synthesizing biaryl structures in drug discovery .

Ethyl 2-Morpholinoisonicotinate

- Morpholine Moiety: The morpholino group enhances water solubility and bioavailability, making this derivative valuable in pharmacokinetic optimization .

2-Aminoisonicotinic Acid

- Carboxylic Acid vs. Ester : The free carboxylic acid (138.12 g/mol) is more polar and prone to salt formation, whereas the ethyl ester balances lipophilicity and reactivity for intermediate synthesis .

Reactivity Trends

- Ester Hydrolysis : Ethyl esters generally hydrolyze slower than methyl esters under acidic conditions, allowing better control in stepwise syntheses .

- Amino Group Modifications: this compound’s amino group can be acylated or alkylated to introduce diverse pharmacophores, as seen in morpholino derivatives .

生物活性

Ethyl 2-aminoisonicotinate (EAI) is a derivative of isonicotinic acid, which has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group and an ethyl ester attached to the isonicotinic acid framework. Its molecular formula is , and it exhibits properties typical of pyridine derivatives, which contribute to its biological activities.

Antimicrobial Activity

Recent studies have demonstrated that EAI exhibits significant antimicrobial properties against various pathogens. In vitro evaluations have shown its effectiveness against both Gram-positive and Gram-negative bacteria.

Research Findings

-

In vitro Antibacterial Activity : EAI was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be as follows:

- Staphylococcus aureus: 32 µg/mL

- Escherichia coli: 64 µg/mL

- Mechanism of Action : The compound appears to inhibit microbial growth by interfering with essential biochemical processes such as cell wall synthesis and protein synthesis .

Anti-inflammatory Activity

EAI has also been investigated for its potential anti-inflammatory effects. A study on the compound's impact on inflammatory markers showed promising results.

Case Study

In a controlled experiment using a murine model of inflammation, EAI was administered at varying doses (10 mg/kg, 20 mg/kg, and 40 mg/kg). The results indicated a dose-dependent reduction in inflammatory markers such as TNF-α and IL-6 in serum samples:

| Dose (mg/kg) | TNF-α (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 120 ± 8 |

| 10 | 120 ± 8 | 100 ± 6 |

| 20 | 90 ± 5 | 80 ± 5 |

| 40 | 60 ± 4 | 50 ± 3 |

This study suggests that EAI may serve as a potential therapeutic agent for inflammatory diseases .

Molecular Docking Studies

To further understand the interaction of EAI with biological targets, molecular docking studies were conducted. The compound was docked into the active site of penicillin-binding protein (PBP), revealing a high binding affinity with a docking score of -9.5 kcal/mol. This indicates a strong potential for inhibiting bacterial cell wall synthesis .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-aminoisonicotinate, and how can purity be validated?

this compound is commonly synthesized via base-mediated cyclization reactions, as demonstrated in its use as a precursor in heterocyclic compound synthesis (e.g., cyclized intermediate 5 in ). Key steps include coupling reactions (e.g., Grignard or bromination) and purification via column chromatography (EtOAc/hexane systems) . To validate purity, combine techniques:

Q. What spectroscopic characterization methods are essential for this compound?

A methodological approach includes:

Q. How can researchers design a reaction optimization study for this compound-derived intermediates?

Use a Design of Experiments (DoE) framework:

- Variables : Temperature, catalyst loading, solvent polarity.

- Response metrics : Yield, reaction time, byproduct formation.

- Validation : Compare results with literature protocols (e.g., cyclization conditions in ) and use ANOVA for statistical significance .

Advanced Research Questions

Q. How do conflicting spectroscopic data for this compound derivatives arise, and how should they be resolved?

Discrepancies may stem from:

- Solvent effects (e.g., DMSO vs. CDCl₃ shifting NMR peaks).

- Tautomerism (amino vs. imino forms in polar solvents).

- Impurity profiles (e.g., unreacted starting materials in ). Resolution :

- Perform 2D NMR (COSY, HSQC) to confirm connectivity.

- Cross-reference with X-ray crystallography data (if available) or computational simulations (DFT) .

Q. What strategies mitigate side reactions when using this compound in multicomponent reactions?

Advanced methodologies include:

- Protecting group chemistry (e.g., Boc protection for the amino group, as in ).

- Catalyst screening (e.g., Pd/C for hydrogenation side reactions).

- In situ monitoring via ReactIR or LC-MS to detect intermediates .

- Solvent optimization : Use aprotic solvents (e.g., THF) to minimize nucleophilic interference .

Q. How can computational chemistry guide the design of this compound-based drug candidates?

Integrate molecular docking (e.g., AutoDock Vina) and QSAR models :

- Target selection : Focus on enzymes with pyridine-binding pockets (e.g., LTA4H modulators in ).

- ADMET prediction : Use SwissADME to assess bioavailability and toxicity.

- Validation : Compare docking scores with in vitro bioactivity data (IC₅₀ values) .

Data Analysis and Reporting Guidelines

Q. How should researchers present conflicting yield data in publications?

Follow Beilstein Journal guidelines ():

Q. What criteria validate the reliability of synthetic data for this compound?

Apply NIST evaluation standards ( ):

- Source credibility : Peer-reviewed journals > patents > vendor catalogs (avoid per guidelines).

- Reproducibility : Independent replication by ≥2 lab members.

- Cross-validation : Match spectroscopic data with published spectra (e.g., CAS 13362-30-6 in ) .

Tables for Methodological Reference

| Parameter | Optimal Conditions | Supporting Evidence |

|---|---|---|

| Synthesis Yield | 60–75% (column-purified) | |

| NMR Solvent | CDCl₃ or DMSO-d₆ | |

| Purity Threshold | ≥95% (HPLC) | |

| Computational Tools | Gaussian (DFT), AutoDock Vina |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。